molecular formula C9H10N2O B1518131 3-Amino-4-ethoxybenzonitrile CAS No. 72635-79-1

3-Amino-4-ethoxybenzonitrile

Cat. No. B1518131
CAS RN: 72635-79-1
M. Wt: 162.19 g/mol
InChI Key: DVPQVOPYTZSSMA-UHFFFAOYSA-N
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Description

3-Amino-4-ethoxybenzonitrile is a chemical compound with the CAS Number: 72635-79-1 . It has a molecular weight of 162.19 and is typically in powder form .


Physical And Chemical Properties Analysis

3-Amino-4-ethoxybenzonitrile is a powder with a melting point of 111-112 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

3-Amino-4-ethoxybenzonitrile derivatives have been studied for their corrosion inhibition properties. For instance, a study involving 2-aminobenzene-1,3-dicarbonitriles derivatives demonstrated significant inhibition efficiency in preventing corrosion of mild steel in acidic environments. The adsorption of these compounds on the steel surface followed Langmuir adsorption isotherm, as supported by electrochemical techniques and quantum chemical calculations (Verma, Quraishi, & Singh, 2015).

Synthesis of Biologically Active Compounds

Compounds like 2-aminobenzonitrile, a starting material similar to 3-Amino-4-ethoxybenzonitrile, are used in synthesizing biologically active compounds. For example, a study described the synthesis and characterization of a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile, which demonstrated potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).

Organic Synthesis and Chemical Reactions

3-Amino-4-ethoxybenzonitrile and its derivatives are important in organic synthesis. For example, the Dimroth rearrangement involving o-Aminobenzonitrile is used to synthesize 4-iminoquinazolines and related systems, showcasing its versatility in organic chemistry (Brown & Ienaga, 1975).

Material Science and Photovoltaic Applications

Derivatives of 3-Amino-4-ethoxybenzonitrile have been investigated in material science, particularly in photovoltaic applications. For instance, the addition of perfluorinated compounds derived from 4-amino-2-(trifluoromethyl)benzonitrile enhanced the power conversion efficiency of polymer solar cells, indicating its potential in improving solar energy harvesting technologies (Jeong, Woo, Lyu, & Han, 2011).

Pharmaceutical Applications

In pharmaceutical research, 3-Amino-4-ethoxybenzonitrile derivatives have been used to synthesize compounds like 25CN-NBOH, a selective serotonin 2A receptor agonist. Such compounds are crucial for exploring serotonin receptor signaling and have potential therapeutic applications (Kristensen, Märcher-Rørsted, & Nykodemová, 2021).

Safety and Hazards

The safety information available indicates that 3-Amino-4-ethoxybenzonitrile has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-amino-4-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPQVOPYTZSSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-ethoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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